molecular formula C33H33FO6 B1683866 Etalocib CAS No. 161172-51-6

Etalocib

Katalognummer: B1683866
CAS-Nummer: 161172-51-6
Molekulargewicht: 544.6 g/mol
InChI-Schlüssel: YFIZRWPXUYFCSN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Etalocib ist ein neuartiges Diarylether-Carbonsäurederivat. Der Syntheseweg beinhaltet die Bildung einer Biphenylstruktur mit verschiedenen daran gebundenen funktionellen Gruppen. Industrielle Produktionsverfahren umfassen in der Regel mehrstufige organische Synthesen unter kontrollierten Bedingungen, um eine hohe Reinheit und Ausbeute zu gewährleisten .

Chemische Reaktionsanalyse

This compound durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile wie Natriummethoxid. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

This compound übt seine Wirkungen über zwei primäre Mechanismen aus:

Analyse Chemischer Reaktionen

Etalocib undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Etalocib is a drug candidate that has been explored for its potential in treating various conditions, primarily due to its activity as a leukotriene B4 receptor antagonist and a PPARγ agonist . Leukotrienes (LTs) are produced by activated leukocytes and are involved in the pathogenesis of conditions like asthma . this compound, also known as LY293111, has been investigated for its anti-inflammatory and antineoplastic properties .

Scientific Research Applications

Anti-inflammatory Applications

  • Psoriasis: this compound was evaluated for its effectiveness in preventing recurrent psoriasis, but a study concluded that it was not effective .
  • Asthma: Clinical trials were conducted to measure the efficacy of this compound for asthma, but development was suspended due to a lack of efficacy .
  • Vaginal Immunopathology: Research has explored the use of this compound to block LTB4 activity in mice inoculated with C. albicans. However, results indicated that this compound did not reduce PMN migration to the vaginal cavity following inoculation with C. albicans . The study suggested that higher concentrations of this compound, possibly through a salt formulation with increased solubility, might exert an anti-inflammatory effect on the vaginal mucosa .
  • Neutrophil Extracellular Traps (NETs): this compound has been shown to reduce the accumulation and NET release of neutrophils in vitro and in vivo. Blocking Leukotriene B4 with this compound enhanced the killing ability of neutrophils against Pneumocystis and alleviated lung injury in PCP mice .
  • Atopic Dermatitis: this compound has demonstrated inhibition of LTB4-induced CD11b upregulation of blood neutrophils, LTB4-induced neutrophilic accumulation in the skin, trauma-induced hyperproliferation of the epidermis, and regenerative keratinization . A dose of 200 mg twice daily appeared sufficient to demonstrate anti-inflammatory effects .

Antineoplastic Applications

  • Cancer Treatment: this compound has been studied in clinical trials for the treatment of non-small cell lung cancer, pancreatic cancer, and other solid tumors . It functions as a leukotriene B4 receptor antagonist with potential antineoplastic activity. It selectively binds to and blocks LTB4Rs, inhibiting the downstream signaling pathway and inducing apoptosis in LTB4R expressing cells, such as pancreatic cancer cells . However, its development was suspended due to a lack of efficacy .

Other Applications

  • Retinal Vasculitis: BLT receptor antagonists, including this compound, have reached phase 2 clinical trials for immune-mediated retinal vasculitis .
  • Pneumocystis Pneumonia (PCP): this compound has been used to block Leukotriene B4, reducing neutrophil accumulation and NET release, enhancing the killing ability of neutrophils against Pneumocystis, and alleviating lung injury in PCP mice .

Data Table of this compound Applications

ApplicationDescriptionOutcome
PsoriasisEvaluation for preventing recurrent psoriasisNot effective
AsthmaClinical trials for asthma treatmentDevelopment suspended due to lack of efficacy
Vaginal ImmunopathologyBlocking LTB4 activity in mice inoculated with C. albicansDid not reduce PMN migration; higher concentrations might be effective
Neutrophil Extracellular TrapsReduces accumulation and NET release of neutrophils in vitro and in vivoEnhanced killing ability of neutrophils against Pneumocystis, alleviating lung injury in PCP mice
Atopic DermatitisInhibition of LTB4-induced CD11b upregulation and neutrophilic accumulationShowed anti-inflammatory effects at 200 mg twice daily
Cancer TreatmentTreatment of non-small cell lung cancer, pancreatic cancer, and other solid tumorsDevelopment suspended due to lack of efficacy
Retinal VasculitisTreatment of immune-mediated retinal vasculitisReached phase 2 clinical trials
Pneumocystis Pneumonia (PCP)Blocking Leukotriene B4 to reduce neutrophil accumulation and NET releaseEnhanced killing ability of neutrophils against Pneumocystis, alleviating lung injury in PCP mice

Case Studies and Research Findings

  • Vaginal Candidiasis Study: In a study evaluating the effects of LTRA agents on vaginal immunopathology, mice inoculated with C. albicans were treated with this compound. The results indicated that this compound did not reduce PMN migration to the vaginal cavity. The study used a concentration of 1 mg/kg .
  • Pneumocystis Pneumonia (PCP) Study: A study on Pneumocystis pneumonia found that blocking Leukotriene B4 with this compound significantly reduced the accumulation and NET release of neutrophils in vitro and in vivo, enhanced the killing ability of neutrophils against Pneumocystis, and alleviated lung injury in PCP mice .
  • Atopic Dermatitis: A study showed the beneficial effects of this compound, a specific LTB4 receptor antagonist, which demonstrated inhibition of LTB4-induced CD11b upregulation of blood neutrophils, LTB4-induced neutrophilic accumulation in the skin, trauma-induced hyperproliferation of the epidermis, and regenerative keratinization. A dosing of 200 mg twice daily appeared sufficient enough to demonstrate all the above anti-inflammatory effects .

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Etalocib ist in seinem dualen Wirkmechanismus einzigartig und kombiniert Leukotrien-B4-Rezeptor-Antagonismus mit Peroxisomen-Proliferator-aktiviertem Rezeptor-gamma-Agonismus. Zu ähnlichen Verbindungen gehören:

Die Kombination dieser beiden Mechanismen macht this compound zu einem vielversprechenden Kandidaten für die Behandlung sowohl von entzündlichen Erkrankungen als auch von bestimmten Krebsarten .

Biologische Aktivität

Etalocib, a selective leukotriene B4 (LTB4) receptor antagonist, has been the subject of various studies due to its potential therapeutic applications in inflammatory diseases and cancer. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical and preclinical studies, and implications for treatment.

This compound functions primarily as an antagonist of the LTB4 receptor, which plays a significant role in mediating inflammatory responses. LTB4 is a potent chemoattractant for neutrophils and is involved in various inflammatory processes. By inhibiting this receptor, this compound aims to reduce inflammation and associated tissue damage.

Key Mechanisms:

  • Inhibition of Neutrophil Recruitment : LTB4 promotes the migration of neutrophils to sites of inflammation. This compound's blockade can potentially mitigate this response.
  • Modulation of Eicosanoid Pathways : As part of the broader eicosanoid signaling network, this compound affects pathways involving other inflammatory mediators such as prostaglandins and leukotrienes.

Clinical Studies

  • Psoriasis Treatment : An open-label pilot study indicated that this compound could maintain symptom-free periods in patients with psoriasis over extended treatment durations . However, subsequent clinical development was halted due to inconsistent efficacy results.
  • Vaginal Infections : A study investigating this compound's effects on neutrophil recruitment during Candida albicans infections in mice showed that treatment did not significantly alter PMN infiltration or fungal burden compared to controls . This finding raised questions about the drug's effectiveness in certain inflammatory conditions.

Preclinical Studies

  • Cancer Research : Preclinical studies suggest that this compound may induce S-phase cell cycle arrest and apoptosis in human pancreatic cancer cells, indicating its potential utility in oncology .
  • Inflammatory Models : In various animal models, this compound demonstrated a lack of significant impact on inflammatory parameters despite its intended mechanism. This was particularly noted in studies assessing its effects on vaginal immunopathology, where it failed to reduce PMN migration or cytokine levels .

Table 1: Summary of Key Studies on this compound

Study TypeConditionFindingsReference
Clinical PilotPsoriasisMaintained symptom-free periods
PreclinicalVaginal CandidiasisNo reduction in PMN migration or fungal burden
PreclinicalPancreatic CancerInduced S-phase arrest and apoptosis
MechanismDescription
LTB4 Receptor AntagonismBlocks LTB4-mediated neutrophil recruitment
Eicosanoid Pathway ModulationAlters the balance of pro-inflammatory mediators

Case Study 1: Efficacy in Psoriasis

A pilot study involving patients with moderate to severe psoriasis treated with this compound showed promising results regarding symptom management over a 24-week period. However, follow-up studies indicated variability in response, leading to discontinuation of further development for this indication.

Case Study 2: Vaginal Immunopathology

In a controlled experiment using C. albicans-infected mice, this compound did not significantly alter the course of infection or immune response compared to controls. This unexpected outcome highlights the complexities involved in targeting specific inflammatory pathways and suggests that higher doses or alternative formulations may be necessary for efficacy.

Q & A

Basic Research Question

Q. What are the established in vitro assays for evaluating Etalocib's antagonism of LTB4 receptors, and how should they be standardized?

Methodological Answer:

  • Calcium Mobilization Assays : Measure inhibition of LTB4-induced calcium influx using fluorometric methods. This compound exhibits an IC50 of 20 nM in human granulocytes, requiring cell lines expressing BLT1 receptors and calcium-sensitive dyes (e.g., Fluo-4) .
  • [³H]LTB4 Binding Assays : Use competitive binding protocols with radiolabeled LTB4. This compound shows a Ki of 25 nM, requiring membrane preparations from BLT1-expressing cells and Scatchard analysis for receptor affinity quantification .
  • CD11b Expression : Monitor LTB4-induced CD11b upregulation in neutrophils via flow cytometry. This compound demonstrates concentration-dependent inhibition, with optimal results at 250–500 nM .
    Standardization Tip: Include positive controls (e.g., LY255283) and validate receptor specificity using BLT1-knockout models.

Advanced Research Question

Q. How can researchers resolve contradictions in reported apoptotic efficacy of this compound across pancreatic cancer cell lines (e.g., MiaPaCa-2 vs. AsPC-1)?

Methodological Answer:

  • Cell-Specific Factors : Compare genetic profiles (e.g., TP53 status) and basal LTB4 receptor expression levels using qPCR or Western blot. Discrepancies may arise from differential BLT1/BLT2 ratios .
  • Culture Conditions : Optimize serum concentration and hypoxia exposure, as LTB4 signaling is sensitive to microenvironmental stress. Replicate experiments under standardized O2 levels (e.g., 5% CO2, normoxia) .
  • Dosing Regimens : Test time-dependent effects (24–72 hours) and synergy with chemotherapeutics (e.g., gemcitabine). Apoptosis induction at 500 nM for 24 hours may require caspase-3/7 activity assays for validation .

Basic Research Question

Q. What are the optimal dosing parameters for this compound in murine pharmacokinetic/pharmacodynamic (PK/PD) studies?

Methodological Answer:

  • Intravenous (IV) Administration : Use 14 µg/kg (ED50 for acute airway obstruction inhibition) with saline-based formulations. Monitor plasma half-life (t1/2) via LC-MS/MS .
  • Oral Administration : Administer 0.4 mg/kg for bioavailability studies. Fast animals for 6 hours pre-dosing to minimize food interaction .
  • Tumor Xenograft Models : For pancreatic cancer, use 250 mg/kg/day orally in athymic mice. Measure tumor volume biweekly and validate via histopathology .

Advanced Research Question

Q. How should researchers design experiments to investigate this compound's synergy with 5-lipoxygenase (5-LOX) inhibitors in cancer therapy?

Methodological Answer:

  • Combination Index (CI) Analysis : Use the Chou-Talalay method. Co-treat cells with this compound (250 nM) and zileuton (50 µM) for 48 hours. Calculate CI values using CompuSyn software .
  • In Vivo Validation : Use orthotopic tumor models with dual BLT1/5-LOX inhibition. Monitor metastatic spread via bioluminescence imaging and quantify leukotriene B4 levels via ELISA .
  • Mechanistic Studies : Perform RNA-seq to identify pathways modulated by dual therapy (e.g., NF-κB, MAPK). Validate using siRNA knockdown of target genes .

Basic Research Question

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

Methodological Answer:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Use a C18 column with mobile phase (acetonitrile:0.1% formic acid). Limit of quantification (LOQ): 1 ng/mL in plasma .
  • Sample Preparation : Acidify plasma with 0.1% trifluoroacetic acid and extract via solid-phase extraction (SPE). Store at -80°C to prevent degradation .
  • Quality Control : Spike internal standards (e.g., deuterated this compound) and validate intra-day/inter-day precision (<15% RSD) .

Advanced Research Question

Q. How can researchers address reproducibility challenges in this compound's anti-inflammatory efficacy across preclinical models?

Methodological Answer:

  • Model Selection : Standardize inflammation induction methods (e.g., A23187 vs. LPS). This compound inhibits A23187-induced lung inflammation at 10 mg/kg IV, but LPS models may require higher doses .
  • Endpoint Harmonization : Use consistent metrics (e.g., neutrophil infiltration via myeloperoxidase activity) and blinded histopathological scoring .
  • Batch Variability : Source this compound from certified suppliers and verify purity (>98%) via HPLC. Document storage conditions (-20°C for powder, -80°C for DMSO solutions) .

Basic Research Question

Q. What are the critical parameters for assessing this compound-induced apoptosis in pancreatic cancer cells?

Methodological Answer:

  • Caspase Activation : Use fluorogenic substrates (e.g., Ac-DEVD-AMC) to measure caspase-3/7 activity after 24-hour treatment with 500 nM this compound .
  • DNA Fragmentation : Perform TUNEL assays on fixed cells. Counterstain with DAPI to confirm nuclear morphology .
  • Flow Cytometry : Stain with Annexin V-FITC and propidium iodide (PI) to distinguish early/late apoptosis. Include controls for PI permeability .

Advanced Research Question

Q. What strategies mitigate off-target effects of this compound in long-term in vivo studies?

Methodological Answer:

  • Target Engagement Assays : Use BLT1 receptor occupancy studies with radiolabeled this compound. Compare wild-type vs. BLT1-knockout mice to confirm specificity .
  • Toxicogenomics : Perform RNA sequencing on liver/kidney tissues to identify dysregulated pathways. Adjust dosing if oxidative stress markers (e.g., Nrf2) are elevated .
  • Dose Escalation : Conduct 28-day toxicity studies in rodents, starting at 50 mg/kg/day. Monitor body weight, hematology, and organ histopathology .

Basic Research Question

Q. How should researchers validate this compound's purity and stability in experimental preparations?

Methodological Answer:

  • Purity Analysis : Use reverse-phase HPLC with UV detection (λ = 254 nm). Acceptable purity is ≥95% .
  • Stability Testing : Store DMSO stock solutions at -80°C and avoid freeze-thaw cycles. Confirm stability via LC-MS/MS after 1 month .
  • Solubility Protocols : Dissolve this compound in DMSO (100 mg/mL) with brief sonication (30 seconds). Dilute in culture media to ≤0.1% DMSO .

Advanced Research Question

Q. How can computational modeling enhance the understanding of this compound's receptor interaction dynamics?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate this compound-BLT1 binding. Refine with molecular dynamics (MD) simulations (e.g., GROMACS) .
  • Free Energy Calculations : Apply MM-PBSA to estimate binding affinity. Validate against experimental Ki values (25 nM) .
  • Mutagenesis Studies : Correlate in silico predictions with site-directed mutagenesis of BLT1 residues (e.g., Arg99, Tyr103) to confirm binding hotspots .

Eigenschaften

IUPAC Name

2-[3-[3-[2-ethyl-4-(4-fluorophenyl)-5-hydroxyphenoxy]propoxy]-2-propylphenoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H33FO6/c1-3-9-25-29(12-7-13-30(25)40-31-11-6-5-10-26(31)33(36)37)38-18-8-19-39-32-21-28(35)27(20-22(32)4-2)23-14-16-24(34)17-15-23/h5-7,10-17,20-21,35H,3-4,8-9,18-19H2,1-2H3,(H,36,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFIZRWPXUYFCSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=CC=C1OC2=CC=CC=C2C(=O)O)OCCCOC3=CC(=C(C=C3CC)C4=CC=C(C=C4)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H33FO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70167073
Record name Etalocib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70167073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

544.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161172-51-6
Record name 2-[2-Propyl-3-[3-[2-ethyl-4-(4-fluorophenyl)-5-hydroxyphenoxy]propoxy]phenoxy]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=161172-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Etalocib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161172516
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etalocib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12850
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Etalocib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70167073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETALOCIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/THY6RIW44R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Etalocib
Reactant of Route 2
Reactant of Route 2
Etalocib
Reactant of Route 3
Reactant of Route 3
Etalocib
Reactant of Route 4
Reactant of Route 4
Etalocib
Reactant of Route 5
Etalocib
Reactant of Route 6
Etalocib

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.